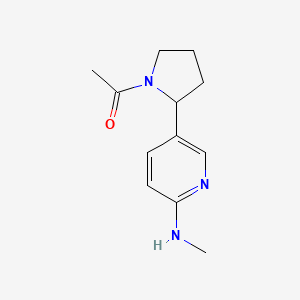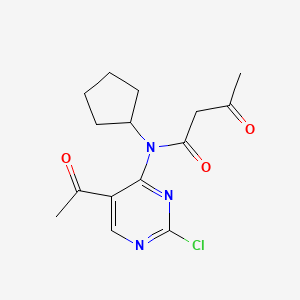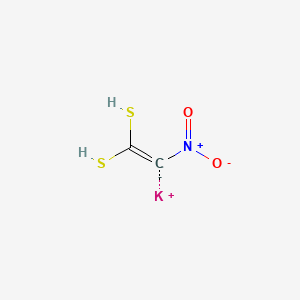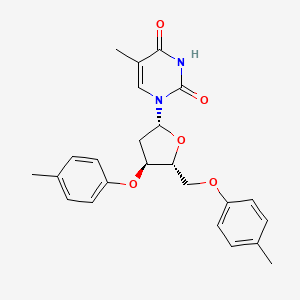![molecular formula C28H51NO4 B11826316 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione is a chemical compound with the molecular formula C28H51NO4. It is known for its role as an intermediate in the synthesis of C24 Ceramide, a lipid molecule involved in various biological processes . This compound is used primarily in research settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione typically involves the esterification of tetracosanoic acid with 2,5-pyrrolidinedione. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex lipid molecules.
Biology: The compound is studied for its role in lipid metabolism and signaling pathways.
Medicine: Research focuses on its potential therapeutic applications in treating diseases related to lipid metabolism.
Industry: It is used in the production of specialized chemicals and reagents for research purposes
Wirkmechanismus
The mechanism of action of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione involves its role as a precursor in the synthesis of ceramides. Ceramides are essential components of cell membranes and play a crucial role in cell signaling and apoptosis. The compound is hydrolyzed by specific enzymes, such as sphingomyelinase, to produce ceramides, which then participate in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
1-[(1-Oxooctadecyl)oxy]-2,5-pyrrolidinedione: This compound has a shorter alkyl chain and different physical properties.
1-[(1-Oxodocosyl)oxy]-2,5-pyrrolidinedione: Similar in structure but with a different chain length, affecting its biological activity.
The uniqueness of this compound lies in its specific chain length, which influences its role in lipid metabolism and its applications in research .
Eigenschaften
Molekularformel |
C28H51NO4 |
|---|---|
Molekulargewicht |
465.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) tetracosanoate |
InChI |
InChI=1S/C28H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(32)33-29-26(30)24-25-27(29)31/h2-25H2,1H3 |
InChI-Schlüssel |
HULJPRCZMAVAFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-Butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-5-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11826295.png)
![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)

